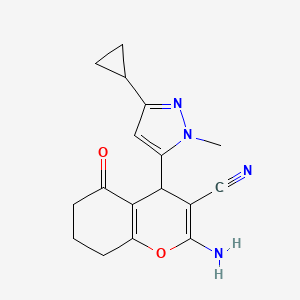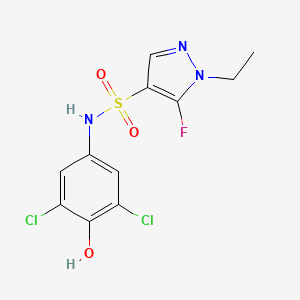![molecular formula C22H18BrClN2O3 B10912834 N'-{(E)-[4-(benzyloxy)-3-chlorophenyl]methylidene}-5-bromo-2-methoxybenzohydrazide](/img/structure/B10912834.png)
N'-{(E)-[4-(benzyloxy)-3-chlorophenyl]methylidene}-5-bromo-2-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The unique structural features of this compound, such as the presence of a benzyloxy group, a bromine atom, and a methoxy group, contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE typically involves the condensation of 5-bromo-2-methoxybenzoic acid hydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: The bromine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the benzyloxy and methoxy groups can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE: Unique due to its specific functional groups and potential biological activities.
Other Hydrazides: Compounds with similar core structures but different substituents, such as N’~1~-{(E)-1-[4-(METHOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE.
Uniqueness
The uniqueness of N’~1~-{(E)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-5-BROMO-2-METHOXYBENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H18BrClN2O3 |
|---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(3-chloro-4-phenylmethoxyphenyl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C22H18BrClN2O3/c1-28-20-10-8-17(23)12-18(20)22(27)26-25-13-16-7-9-21(19(24)11-16)29-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,26,27)/b25-13+ |
InChI Key |
PCJXDTJBWBOYNF-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


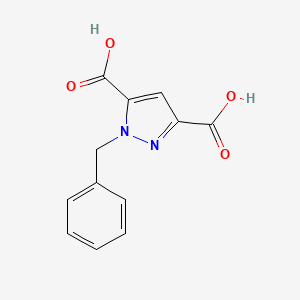
![5-(3-nitrophenyl)-N-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912759.png)
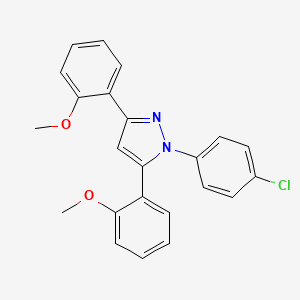
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912777.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912790.png)
![N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912797.png)
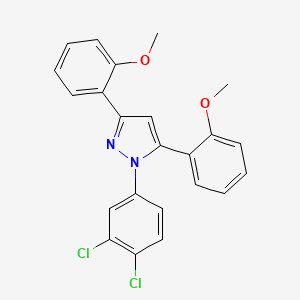
![propan-2-yl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B10912822.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B10912830.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B10912836.png)
methanone](/img/structure/B10912837.png)
